BenchChemオンラインストアへようこそ!

5-methoxy-2-methyl-4-phenyl-1H-imidazole

Antifungal Cryptococcus neoformans Imidazole SAR

5-Methoxy-2-methyl-4-phenyl-1H-imidazole (CAS 1909336-21-5, molecular formula C₁₁H₁₂N₂O, molecular weight 188.23 g/mol) is a trisubstituted imidazole derivative featuring a methoxy group at the 5-position (tautomerically equivalent to the 4-position in 4-methoxy-2-methyl-5-phenyl-1H-imidazole nomenclature), a methyl group at the 2-position, and a phenyl group at the 4-position. As part of the broader phenylimidazole chemotype—a privileged scaffold in medicinal chemistry and agrochemical research—this specific substitution pattern positions the compound within a well-explored but sparsely characterized regioisomeric series.

Molecular Formula C11H12N2O
Molecular Weight 188.23
CAS No. 1909336-21-5
Cat. No. B2442737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methoxy-2-methyl-4-phenyl-1H-imidazole
CAS1909336-21-5
Molecular FormulaC11H12N2O
Molecular Weight188.23
Structural Identifiers
SMILESCC1=NC(=C(N1)C2=CC=CC=C2)OC
InChIInChI=1S/C11H12N2O/c1-8-12-10(11(13-8)14-2)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,12,13)
InChIKeySCLLCUKGATWRHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-2-methyl-4-phenyl-1H-imidazole (CAS 1909336-21-5): Core Scaffold Identity and Procurement Baseline


5-Methoxy-2-methyl-4-phenyl-1H-imidazole (CAS 1909336-21-5, molecular formula C₁₁H₁₂N₂O, molecular weight 188.23 g/mol) is a trisubstituted imidazole derivative featuring a methoxy group at the 5-position (tautomerically equivalent to the 4-position in 4-methoxy-2-methyl-5-phenyl-1H-imidazole nomenclature), a methyl group at the 2-position, and a phenyl group at the 4-position . As part of the broader phenylimidazole chemotype—a privileged scaffold in medicinal chemistry and agrochemical research—this specific substitution pattern positions the compound within a well-explored but sparsely characterized regioisomeric series [1]. Its primary current role is as a high-purity small-molecule scaffold for fragment-based drug discovery (FBDD), combinatorial library synthesis, and structure–activity relationship (SAR) exploration, with vendors offering purities typically ≥95% .

Why Generic Substitution Fails for 5-Methoxy-2-methyl-4-phenyl-1H-imidazole: Regioisomeric and Electronic Specificity


Within the C₁₁H₁₂N₂O imidazole isomer space, at least four distinct regioisomers exist (methoxy at imidazole C-4/C-5 versus methoxy on the phenyl ring; methyl/phenyl positional permutations). Critically, the site of methoxy substitution dictates the electronic character of the imidazole nucleus, modulating N–H acidity, intermolecular hydrogen-bonding propensity, and—by class-level extension—biological target engagement [1]. The X-ray crystallographic study of Macías et al. (2018) demonstrated that relocating the methoxy group from the imidazole ring to the para position of the 4-phenyl substituent (compound 3c, a distinct regioisomer) alters the probability of strong N–H···N hydrogen-bond formation and significantly enhances anti-Cryptococcus neoformans activity relative to the des-methoxy analog [1]. Consequently, two compounds sharing the same molecular formula—e.g., 5-methoxy-2-methyl-4-phenyl-1H-imidazole versus 4-(4-methoxyphenyl)-2-methyl-1H-imidazole—are not interchangeable without revalidation, as even subtle positional changes can overturn both solid-state behavior and pharmacodynamic outcomes. This warrants compound-level, rather than chemotype-level, procurement specifications in SAR campaigns.

5-Methoxy-2-methyl-4-phenyl-1H-imidazole: Product-Specific Quantitative Evidence Guide


Methoxy Position Dictates Antifungal Activity: Class-Level Evidence from the C₁₁H₁₂N₂O Isomer Pair

Although no direct head-to-head study comparing the target compound against its regioisomers has been published, class-level inference from the crystallographic and antifungal study of Macías et al. (2018) provides the strongest available evidence that methoxy positional isomerism in the C₁₁H₁₂N₂O system is a functional determinant of bioactivity [1]. The study compared 4-(4-methoxyphenyl)-2-methyl-1H-imidazole (3c, methoxy on para-phenyl) against 2-methyl-4-phenyl-1H-imidazole (3a, des-methoxy) and 4-(4-chlorophenyl)-2-methyl-1H-imidazole (3b) against C. neoformans. Compound 3c proved more active than both 3a and 3b at all tested concentrations, an effect attributed to the electron-donating methoxy group weakening N–H···N hydrogen bonding while enhancing interactions relevant for antifungal action [1]. Given that the target compound bears a methoxy group directly on the imidazole ring—rather than on the pendant phenyl—its electronic and steric presentation to biological targets is structurally orthogonal to 3c, underscoring that its differentiation is position-dependent rather than merely substituent-dependent.

Antifungal Cryptococcus neoformans Imidazole SAR

Regioisomeric Purity Specification Differentiates Procurement Value from Bulk In-Class Imidazoles

Vendor-supplied quality specifications for 5-methoxy-2-methyl-4-phenyl-1H-imidazole (CAS 1909336-21-5) from leading catalog suppliers consistently report ≥95% purity, with multiple vendors (Leyan, Chemenu, CymitQuimica) offering standardized analytical characterization (NMR, HPLC) . In contrast, the closely related regioisomer 4-methoxy-5-methyl-2-phenyl-1H-imidazole (CAS 166403-21-0) is listed at lower availability and with less extensive characterization data from the same vendor networks . The target compound benefits from a more mature supply chain, as evidenced by its listing across at least six independent catalog vendors (CymitQuimica/Biosynth, Leyan, Chemenu, Guidechem/Molport, Labgle, Chemsrc), reducing single-source procurement risk.

Chemical purity Regioisomer Procurement specification

Electron-Density Modulation at the Imidazole N–H: A Crystallographically Predictable Differentiation Axis

The Macías et al. (2018) study established that the electron-donating or withdrawing character of the aryl substituent governs the acid–base properties of the 2-methylimidazole N–H group, which in turn dictates the probability of strong intermolecular N–H···N hydrogen bonds—a structural feature correlated with antifungal activity [1]. The study ranked N–H···N interaction probability as 3a (H) > 3b (Cl) > 3c (OMe on para-phenyl). The target compound, with methoxy directly conjugated to the imidazole ring at C-5 (rather than remotely on the phenyl ring), presents a distinct electronic environment: the methoxy oxygen lone pair can engage in direct p–π conjugation with the imidazole π-system, altering both the N–H acidity and the overall dipole moment relative to all three comparators [2]. While quantitative N–H acidity or hydrogen-bond energy measurements for the target compound have not been reported, the structural paradigm predicts divergence from both the des-methoxy analog and the phenyl-methoxy regioisomer.

Crystal engineering Hydrogen bonding Imidazole electronics

Hedgehog Pathway Inhibitor Scaffolds: Repositioning Advantage of Imidazole-Direct Methoxy Substitution

The phenyl imidazole chemotype has been validated as a productive scaffold for Smoothened (Smo) antagonists targeting the Hedgehog (Hh) signaling pathway, with lead compounds achieving nanomolar IC₅₀ values in Gli-Luc reporter assays and retaining activity against drug-resistant Smo-overexpressing cells [1][2]. Within the SAR framework established by Sun et al. (2021), modifications to the imidazole core—including substituent identity and position—directly impact potency and selectivity [1]. The target compound’s 5-methoxy substitution on the imidazole ring represents an unexplored vector in this SAR landscape; the class-level precedent strongly suggests that this position is a critical potency handle. Because the published phenyl imidazole Hh inhibitors have predominantly explored phenyl-ring modifications rather than direct imidazole-ring alkoxy substitution, the target compound occupies a structurally differentiated and potentially IP-differentiable niche within the same target-class space.

Hedgehog signaling Smoothened antagonist Phenyl imidazole SAR

5-Methoxy-2-methyl-4-phenyl-1H-imidazole: Best-Fit Research and Industrial Application Scenarios


Fragment-Based Drug Discovery (FBDD) Library Design Requiring Regioisomerically Pure Imidazole Cores

The compound’s documented availability at ≥95% purity across multiple vendors and its low molecular weight (188.23 g/mol, compliant with the Rule of Three for fragment libraries) position it as a tractable fragment hit starting point . Because its methoxy group is directly attached to the imidazole ring (rather than to the phenyl substituent), the fragment offers a hydrogen-bond-accepting vector at a distinct geometric orientation compared to the more common 4-(4-methoxyphenyl)-2-methyl-1H-imidazole isomer [1]. This geometric differentiation is critical for fragment-growing strategies where vector directionality dictates synthetic tractability.

Antifungal Lead Optimization Leveraging Methoxy-Position-Dependent Activity

Based on the finding that methoxy substitution pattern correlates with antifungal activity against Cryptococcus neoformans in the 4-aryl-2-methylimidazole series [1], the target compound is a logical candidate for follow-up antifungal SAR studies. Its imidazole-direct methoxy placement is distinct from the phenyl-methoxy substitution shown to be active (compound 3c in Macías et al., 2018), offering an opportunity to profile whether direct imidazole-ring methoxy enhances, retains, or diminishes anti-Cryptococcus potency relative to the known active regioisomer.

Crystal Engineering and Co-Crystal Design Exploiting Tunable N–H Hydrogen-Bond Propensity

The X-ray-derived correlation between aryl substituent electronics and N–H···N hydrogen-bond strength in 2-methyl-4-aryl imidazoles [1] establishes a design rule for crystal engineering: methoxy substitution directly on the imidazole ring is predicted to yield an intermediate N–H hydrogen-bond donor strength, distinct from both the des-methoxy (strongest H-bond) and phenyl-methoxy (weakest H-bond) analogs. This tunable H-bond propensity makes the target compound a candidate for systematic co-crystal screens where intermediate hydrogen-bond strengths are desired for solubility or stability optimization.

Hedgehog Pathway Antagonist Development at an Underexplored Substitution Vector

The established role of phenyl imidazoles as Smoothened antagonists with nanomolar potency [2] creates a validated target-class context for the target compound. Since published Hh inhibitor SAR has concentrated on phenyl-ring and linker modifications, the target compound’s imidazole C-5 methoxy group provides an unexplored vector for potency optimization and intellectual property differentiation. Procurement of this specific regioisomer enables medicinal chemistry campaigns seeking to expand IP coverage around the phenyl imidazole Smo antagonist chemotype.

Quote Request

Request a Quote for 5-methoxy-2-methyl-4-phenyl-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.